Cas no 2227823-64-3 ((2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine)
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine
- EN300-1917955
- 2227823-64-3
-
- Inchi: 1S/C9H14BrNOS/c1-6(11)3-4-7-5-8(10)9(12-2)13-7/h5-6H,3-4,11H2,1-2H3/t6-/m0/s1
- InChI Key: KVNVKMJLAOKETB-LURJTMIESA-N
- SMILES: BrC1=C(OC)SC(=C1)CC[C@H](C)N
Computed Properties
- Exact Mass: 262.99795g/mol
- Monoisotopic Mass: 262.99795g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.5Ų
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917955-0.05g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 0.05g |
$1851.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-0.1g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 0.1g |
$1939.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-0.25g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 0.25g |
$2027.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-0.5g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 0.5g |
$2115.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-1.0g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 1g |
$2203.0 | 2023-06-01 | ||
| Enamine | EN300-1917955-2.5g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 2.5g |
$4319.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-5.0g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 5g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1917955-10.0g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 10g |
$9474.0 | 2023-06-01 | ||
| Enamine | EN300-1917955-1g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 1g |
$2203.0 | 2023-09-17 | ||
| Enamine | EN300-1917955-5g |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine |
2227823-64-3 | 5g |
$6390.0 | 2023-09-17 |
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine
Introduction to (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine (CAS No. 2227823-64-3)
(2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2227823-64-3, represents a sophisticated blend of structural features that make it a promising candidate for various biochemical applications.
The molecular structure of (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine incorporates a chiral center at the butan-2-amino position, which is a critical feature for its biological activity. The presence of a thiophene ring substituted with both bromo and methoxy groups enhances its potential as a pharmacophore in drug design. This unique arrangement not only contributes to its distinct chemical properties but also opens up avenues for exploring its role in modulating biological pathways.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis involves multi-step reactions that carefully preserve the stereochemistry and functional group integrity, ensuring high purity and yield. These synthetic methodologies are in line with the latest trends in green chemistry, emphasizing sustainability and minimal environmental impact.
In the realm of pharmaceutical research, (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine has been studied for its potential applications in treating various therapeutic conditions. Its structural motif is reminiscent of several bioactive molecules that have shown efficacy in clinical trials. For instance, derivatives of thiophene-based compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.
One of the most intriguing aspects of this compound is its interaction with biological targets. The chiral center and the aromatic thiophene ring are likely to engage with specific enzymes or receptors, modulating their activity. This has prompted researchers to investigate its potential as an inhibitor or activator in various signaling pathways. Preliminary computational studies suggest that it may exhibit binding affinities comparable to known pharmacological agents.
The bromo and methoxy substituents on the thiophene ring are particularly noteworthy, as they can influence both the electronic properties and metabolic stability of the molecule. These features are often exploited in drug design to enhance bioavailability and target specificity. By fine-tuning these substituents, scientists aim to develop analogs with improved pharmacokinetic profiles.
Current research is also focusing on understanding the metabolic fate of (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its degradation pathways and identify any active metabolites. This information is crucial for assessing its safety and efficacy in preclinical studies.
The compound's potential as a building block for more complex drug candidates cannot be overstated. Its versatile structure allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored properties. High-throughput screening methods are being utilized to rapidly assess the activity of these derivatives against various disease targets.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of novel therapeutics based on compounds like (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine. These partnerships leverage cutting-edge technologies such as artificial intelligence (AI) and machine learning to predict biological activity and optimize molecular structures.
The future prospects of this compound are bright, with ongoing studies aimed at expanding its therapeutic applications. Researchers are exploring its potential in treating neurodegenerative disorders, infectious diseases, and even cancer. The ability to modify its structure while maintaining high enantiomeric purity makes it an invaluable asset in medicinal chemistry.
In conclusion, (2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine (CAS No. 2227823-64-3) stands out as a significant compound in pharmaceutical research due to its unique structural features and promising biological activities. The advancements in synthetic methodologies and computational biology continue to enhance our understanding of its potential applications, paving the way for innovative drug development strategies.
2227823-64-3 ((2S)-4-(4-bromo-5-methoxythiophen-2-yl)butan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)